二噁烷-乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Dioxane-acetonitrile” refers to a binary solvent system composed of 1,4-dioxane and acetonitrile. This system is often used in chemical reactions, extractions, and purifications in chemical research labs . The solvatochromic characteristics of various probes have been examined in several aqueous solutions containing dioxane and acetonitrile .

Synthesis Analysis

The synthesis of N-substituted ureas has been carried out in dioxane and acetonitrile . A practically simple, catalyst-free, and scalable method was developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular structure of dioxane-acetonitrile is influenced by the solvent-solvent interactions and solute-solvent interactions . The solvent-solvent interactions play an important role in the solvation of solutes in the solvent mixtures .

Chemical Reactions Analysis

Chemical reactions in dioxane-acetonitrile are influenced by the interaction of the studied liquid with a paramagnetic relaxation enhancement (PRE) agent . This interaction significantly accelerates the buildup of nuclear polarization prior to NMR detection, enabling quantitative measurements at high flow velocities .

Physical And Chemical Properties Analysis

The physical and chemical properties of dioxane-acetonitrile have been studied using techniques like viscometry and laser light scattering . The experimental mole fraction solubility of certain compounds in dioxane-acetonitrile was found to increase with increasing temperature as well as with the proportion of co-solvent .

科学研究应用

双分子猝灭反应中的溶剂极性

二噁烷和乙腈在二元溶剂混合物中使用时,已显示出对特定分子的双分子猝灭反应有显着影响。例如,乙腈/1,4-二噁烷混合物中的3-乙酰基-7-(二乙氨基)-2H-色烯-2-酮 (3ADHC) 表现出有效的猝灭,在高极性溶剂混合物中猝灭反应更为突出 (Koppal 等人,2018)。

在亲脂性测定中的作用

对亲脂性测定方法的比较研究突出了乙腈和二噁烷等溶剂的不同性能。特别是乙腈在保留与亲脂性方面显示出相关性较差,表明其在某些薄层色谱 (TLC) 应用中的实用性有限 (Komsta 等人,2010)。

凝胶向晶体转变研究

在对糖基凝胶剂的研究中,使用水/1,4-二噁烷的混合物来研究从凝胶到晶体的转变。这项研究突出了这些系统中独特的相互作用和分子堆积模型,强调了二噁烷-乙腈等溶剂混合物在研究分子转变中的作用 (Cui 等人,2010)。

气相色谱后高分辨率分离

已探索在气相色谱中使用乙腈作为载气溶剂,证明其在化合物的多分辨率和高产率分离中有效。该应用在环境筛查和生物测定分析中至关重要 (Pieke 等人,2013)。

药物化合物中的溶剂形成

研究了乙腈和1,4-二噁烷在苯巴比妥(一种具有复杂多态行为的药物化合物)的溶剂形成中的作用。研究了这些溶剂的相互作用及其对药物结晶和多晶型的影响,突出了它们在药物研究中的重要性 (Zencirci 等人,2014)。

化学反应中的双氧活化

在精细化工生产领域,一项研究表明了双氧在乙腈中特定化合物的氧化中的活化。这项研究表明了乙腈-二噁烷混合物在催化环境显着反应中的潜力 (Rydel-Ciszek 等人,2023)。

作用机制

安全和危害

未来方向

属性

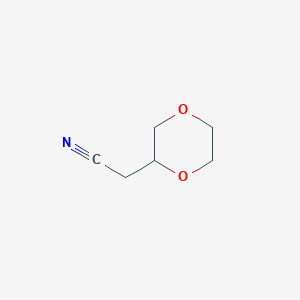

IUPAC Name |

2-(1,4-dioxan-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIDSHHHNNNBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824433-84-2 |

Source

|

| Record name | 1,4-dioxan-2-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can dioxane-acetonitrile mixtures be used to synthesize heterometallic complexes?

A1: Yes, research has shown that using a dioxane-acetonitrile mixture as a recrystallization solvent can lead to the formation of trinuclear heterometallic complexes. One example is the synthesis of Phen2Zn2Eu(μ3-OH)(OOCBut)4(OOCCF3)2 from the reaction of {[Eu(μ-OOCCF3)3(OH2)2]}n and [Phen2Zn2(µ-OOCBut)2(OOCBut)2] in dichloromethane followed by recrystallization from acetonitrile. []

Q2: What role does dioxane-acetonitrile play in the synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates via the Suzuki-Miyaura reaction?

A2: Research indicates that a mixture of dioxane and water is a more effective solvent compared to dioxane, acetonitrile, chloroform, or acetonitrile/water mixtures when synthesizing these compounds using the Suzuki-Miyaura reaction. []

Q3: How do the spectroscopic properties of 4-hydroxythiazoles change in a dioxane-acetonitrile solvent system?

A4: While specific data for this binary mixture isn't available in the provided research, studies indicate that the fluorescence of 4-hydroxythiazoles is observable in various solvents, including 1,4-dioxane and acetonitrile. The highest quantum yield (Φ = 0.93) was observed in 1,4-dioxane for a specific 4-hydroxythiazole derivative. []

Q4: How does the solubility of quizalofop-p-ethyl vary in dioxane and acetonitrile compared to other solvents?

A5: Quizalofop-p-ethyl exhibits its highest solubility in 1,4-dioxane, followed by acetonitrile, compared to other tested solvents. This suggests that the compound's solubility is influenced by the solvent's properties. []

Q5: How effective are dioxane and acetonitrile in extracting opiates from hair samples compared to other solvents?

A6: Research shows that nonprotic solvents like dioxane and acetonitrile have a relatively low extraction rate for opiates from hair compared to alcohols and water. This suggests that the opiates' solubility and interactions with the hair matrix are influenced by the solvent's polarity and hydrogen bonding ability. []

Q6: How stable are engineered thermostable neutral proteases from Bacillus stearothermophilus in dioxane and acetonitrile?

A7: These enzymes show decreasing stability (indicated by C50 values) in the order of dioxane > acetonitrile. This suggests that acetonitrile has a stronger destabilizing effect on these enzymes compared to dioxane. []

Q7: Can the solvation behavior of coumarin derivatives in dioxane-acetonitrile mixtures be studied using computational methods?

A8: Yes, theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have been used to estimate the ground- and excited-state dipole moments, absorption and emission maxima, and HOMO-LUMO gap of coumarin derivatives in dioxane and acetonitrile solvents. These calculations provide insights into the solvation behavior of these compounds. []

Q8: What chromatographic techniques are suitable for separating S-Alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers in a dioxane-acetonitrile solvent system?

A9: Research suggests that High-Performance Liquid Chromatography (HPLC) using a quaternary solvent system with tetrahydrofuran, 1,4-dioxane, acetonitrile, and aqueous phosphate buffer can effectively separate these compounds. Optimization strategies like the "PRISMA" model and selective multisolvent gradient elution (SMGE) can be employed for optimal separation. []

Q9: How environmentally friendly is the use of dioxane and acetonitrile as solvents?

A10: According to a comprehensive environmental assessment framework, dioxane and acetonitrile are not environmentally preferable solvents. This suggests that their use should be minimized, and alternative solvents should be considered whenever possible. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)

![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)

![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)